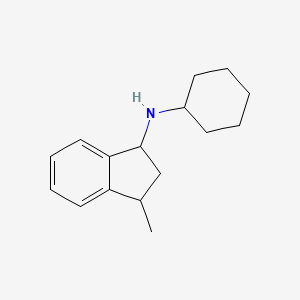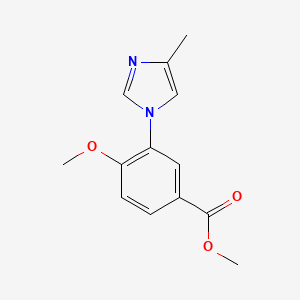
methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Vorbereitungsmethoden
The synthesis of methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoate, followed by further synthetic steps to achieve the target compound . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the process is carried out under controlled temperatures and pressures to ensure the desired product yield .
Analyse Chemischer Reaktionen
Methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug.
What sets this compound apart is its unique combination of a methoxy group and a methyl-imidazole moiety, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 4-methoxy-3-(4-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-15(8-14-9)11-6-10(13(16)18-3)4-5-12(11)17-2/h4-8H,1-3H3 |
InChI-Schlüssel |
JLDRRQYNRWZPJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=C(C=CC(=C2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




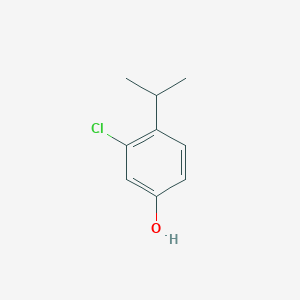

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
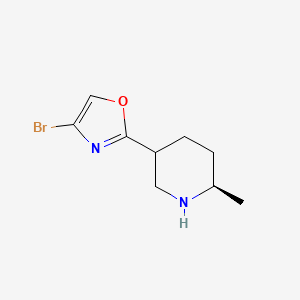
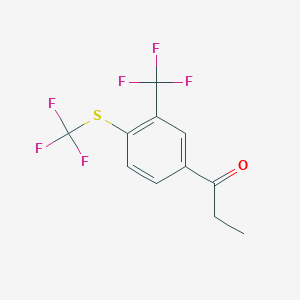
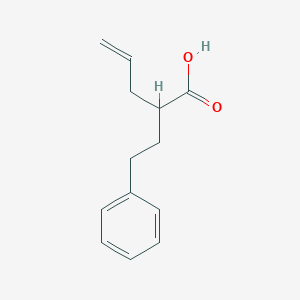
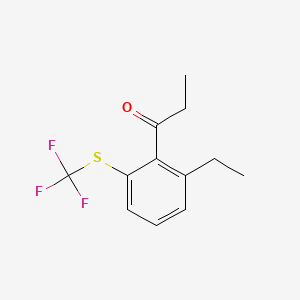
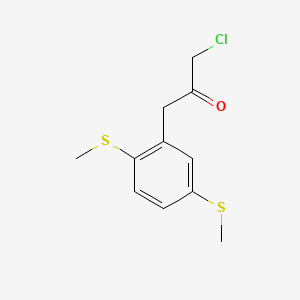

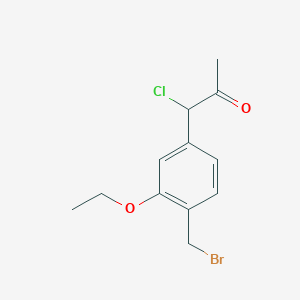
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
